1-ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride
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Overview
Description
1-Ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the molecular formula C7H9ClN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine and agriculture .
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity This could potentially impact the compound’s interaction with its targets and any resulting changes
Biochemical Pathways
Pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The specific pathways affected by this compound and their downstream effects require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form 1-ethyl-5-methyl-1H-pyrazole-4-carboxaldehyde or 1-ethyl-5-methyl-1H-pyrazole-4-methanol under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as triethylamine (TEA) or pyridine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through substitution reactions with nucleophiles.
Aldehydes and Alcohols: Formed through reduction reactions.
Scientific Research Applications
1-Ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride has several scientific research applications:
Biology: Investigated for its role in the development of new antimicrobial and anti-inflammatory agents.
Medicine: Explored for its potential as a building block in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride
- 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride
- 1-Methyl-5-ethyl-1H-pyrazole-4-carbonyl chloride
Uniqueness: 1-Ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and the types of derivatives it can form. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds with distinct biological activities .
Properties
IUPAC Name |
1-ethyl-5-methylpyrazole-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-10-5(2)6(4-9-10)7(8)11/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZDLGFZEAKOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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